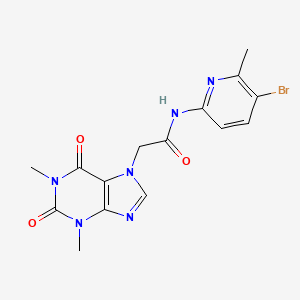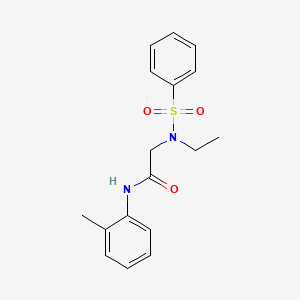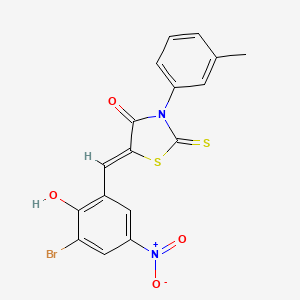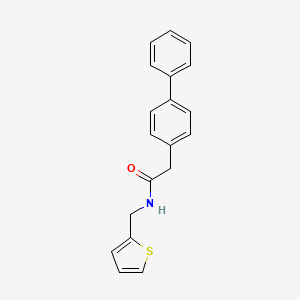![molecular formula C23H22O5S B5201940 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5201940.png)
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is a synthetic compound that has been widely used in scientific research. This compound is also known as HMS, and it is a member of the chalcone family. HMS has been studied extensively for its biological and chemical properties, as well as its potential applications in various fields.
Mechanism of Action
The mechanism of action of HMS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. HMS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, HMS has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell survival and proliferation.
Biochemical and Physiological Effects
HMS has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. HMS has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Cell cycle arrest is a process that prevents cells from dividing, and it is essential for the prevention of cancer. HMS has been shown to induce cell cycle arrest in cancer cells by inhibiting the activity of various cyclins and cyclin-dependent kinases. Angiogenesis is the process of the formation of new blood vessels, and it is essential for the growth and metastasis of cancer cells. HMS has been shown to inhibit angiogenesis by inhibiting the activity of various growth factors and cytokines that are involved in the regulation of angiogenesis.
Advantages and Limitations for Lab Experiments
HMS has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity against cancer cells. Additionally, HMS has been shown to exhibit low toxicity against normal cells, making it a promising candidate for cancer therapy. However, one limitation is its poor solubility in water, which can make it difficult to use in certain assays. Additionally, HMS has been shown to exhibit poor stability in the presence of light and air, which can limit its shelf life.
Future Directions
There are several future directions for the research and development of HMS. One direction is the synthesis of novel analogs of HMS with improved potency and selectivity against cancer cells. Additionally, future research could focus on the optimization of the synthesis method of HMS to improve its yield and purity. Another direction is the investigation of the mechanism of action of HMS in more detail to better understand its biological and chemical properties. Finally, future research could focus on the development of new drug delivery systems for HMS to improve its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of HMS involves the reaction of 4-hydroxyacetophenone, 4-methoxyacetophenone, and 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of HMS, which can be purified using various techniques, such as column chromatography.
Scientific Research Applications
HMS has been used in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, HMS has been used as a starting material for the synthesis of various bioactive compounds, such as antitumor agents and anti-inflammatory drugs.
properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5S/c1-16-3-13-21(14-4-16)29(26,27)23(18-7-11-20(28-2)12-8-18)15-22(25)17-5-9-19(24)10-6-17/h3-14,23-24H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNXCPRRKFYKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(4-isopropoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5201861.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)


![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![N-(3,4-dimethylphenyl)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinamine](/img/structure/B5201953.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)
![methyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5201969.png)

![2-(4-morpholinyl)-2-oxo-1-[1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5201974.png)
